3-Bromo-2-formylpyridine
Overview
Description
3-Bromo-2-formylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4BrNO. It is characterized by the presence of a bromine atom and a formyl group attached to a pyridine ring. This compound is of significant interest in organic synthesis due to its reactivity and versatility as a building block for more complex molecules .
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific biological targets are still under investigation.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-formylpyridine . Factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its targets.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3-Bromo-2-formylpyridine are not well-documented in the literature. It is known that brominated compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the compound .
Cellular Effects
Brominated compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-formylpyridine can be synthesized through various methods. One common approach involves the bromination of 2-formylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-formylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and an organic solvent (e.g., tetrahydrofuran) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution Reactions: Various substituted pyridines depending on the boronic acid used.
Oxidation: 3-Bromo-2-pyridinecarboxylic acid.
Reduction: 3-Bromo-2-hydroxymethylpyridine.
Scientific Research Applications
3-Bromo-2-formylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules with desired properties.
Medicinal Chemistry: The pyridine ring is a common scaffold in numerous drugs, and the functional groups of this compound hold potential for developing novel therapeutic agents.
Material Science: Its aromatic character and functional groups might be useful in designing novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2-Bromo-3-pyridinecarboxaldehyde
- 3-Bromo-4-pyridinecarboxaldehyde
- 3-Bromo-2-methylpyridine
- 5-Bromo-2-pyridinecarboxaldehyde
Comparison: 3-Bromo-2-formylpyridine is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups makes it a versatile building block for various chemical reactions, distinguishing it from other similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
3-bromopyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPXKMVVJNPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585974 | |
Record name | 3-Bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405174-97-2 | |
Record name | 3-Bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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